Azelaic acid is an organic compound with the chemical formula C₉H₁₆O₄. It is classified as a saturated dicarboxylic acid and is typically found as a white crystalline solid with a melting point of 106.5 °C. Naturally occurring in grains such as wheat, rye, and barley, azelaic acid is also produced by the yeast Malassezia furfur, which resides on human skin. This compound is recognized for its multifaceted applications in both industrial and medical fields, particularly in dermatology for treating skin conditions like acne and rosacea .
In addition to its synthesis, azelaic acid exhibits several chemical reactivity patterns, including the ability to inhibit enzymes such as tyrosinase and 5-alpha-reductase, which are involved in melanin production and androgen metabolism, respectively .
Azelaic acid demonstrates significant biological activity, particularly in dermatological applications. Its mechanism of action includes:
The primary methods for synthesizing azelaic acid include:
Azelaic acid has diverse applications across various fields:
Research indicates that azelaic acid interacts with several biological pathways:
Several compounds share structural or functional similarities with azelaic acid. Here are some notable examples:
Compound Name | Formula | Key Characteristics |
---|---|---|
Sebacic Acid | C₁₀H₁₈O₄ | A dicarboxylic acid used in nylon production |
Adipic Acid | C₆H₁₁O₄ | Commonly used in the production of nylon |
Malonic Acid | C₃H₄O₄ | A dicarboxylic acid involved in metabolic pathways |
Fumaric Acid | C₄H₄O₄ | Used in food additives and has potential medicinal uses |
Azelaic acid stands out due to its dual functionality as both an antibacterial agent and a skin-lightening compound. Unlike many other dicarboxylic acids, it effectively targets multiple pathways involved in acne formation and hyperpigmentation while being well-tolerated by most skin types .
Azelaic acid’s scientific journey began serendipitously in the 1970s when researchers observed hypopigmentation in pityriasis versicolor lesions caused by Malassezia furfur. This yeast metabolizes fatty acids into AzA, which inhibits melanogenesis. By 1980, AzA was trialed alongside surgery for malignant melanoma, demonstrating reduced recurrence rates. The 1990s marked its regulatory milestones: the FDA approved 20% AzA cream (Azelex®) for acne in 1995 and 15% gel (Finacea®) for rosacea in 2003.
Early mechanistic studies revealed AzA’s multifaceted activity:
Contemporary studies prioritize AzA’s efficacy, safety, and novel applications:
AzA’s nine-carbon chain enables eco-friendly polymer synthesis:
Application | Example Products | Key Properties |
---|---|---|
Biodegradable Polymers | Poly(ethylene azelate), Nylon-6,9 | Hydrolytic stability, low melting point |
Lubricants | Lithium complex greases | High thermal resistance, water repellency |
Plasticizers | Diethyl azelate | Enhanced flexibility, low toxicity |
AzA acts as a systemic acquired resistance (SAR) primer in Arabidopsis thaliana, inducing salicylic acid production to combat pathogens. This discovery opens avenues for crop protection strategies.
AzA research employs diverse techniques:
Transcriptomic analyses in Malassezia reveal AZI1 gene upregulation during AzA synthesis, linking fungal metabolism to host immune modulation.
Azelaic acid is naturally produced by the yeast Malassezia furfur (formerly Pityrosporum ovale), which colonizes human skin. This organism synthesizes azelaic acid through the bacterial degradation of nonanoic acid, a side product of oleic acid ozonolysis [1]. The yeast's ability to metabolize fatty acids into azelaic acid has implications for both dermatological applications and industrial biotechnology. Recent genomic studies have identified key enzymes in Malassezia involved in β-oxidation pathways, though the exact regulatory mechanisms remain under investigation [1].
In plants, azelaic acid functions as a signaling molecule during systemic acquired resistance (SAR), priming tissues for pathogen defense by inducing salicylic acid accumulation [2]. For example, infection of Arabidopsis thaliana with Pseudomonas syringae triggers azelaic acid biosynthesis in vascular tissues, which is then transported to distal leaves to activate defense genes [2]. This pathway involves the oxidation of C18 fatty acids, though the specific enzymes responsible for azelaic acid synthesis in plants are not yet fully characterized.
The ω-oxidation of linoleic acid in mammals represents another biosynthetic route, yielding azelaic acid as an end product [3]. This peroxisomal pathway converts linoleic acid to azelaic acid via intermediates such as 9,10-dihydroxystearic acid. Isotopic labeling studies in murine models have confirmed the incorporation of ¹³C-linoleic acid into azelaic acid, highlighting the conservation of this metabolic route across species [3].
The ozonolysis of oleic acid remains the dominant industrial method, producing azelaic acid and nonanoic acid as co-products [1] [4]. Recent innovations include continuous-flow ozonolysis systems that eliminate the need for catalysts or terminal oxidants. A 2021 study demonstrated a solvent-free, energy-efficient protocol achieving 86% yield at a 100 g scale, with complete solvent recycling [4]. This approach reduces waste and operational costs compared to batch reactors.
Hydrogen peroxide serves as a green oxidant in the presence of transition metal catalysts. Tungstic acid (H₂WO₄) has shown exceptional activity, cleaving oleic acid’s double bond to produce azelaic acid with 32–33 mol% yield under optimized conditions [5].
Tungsten-based catalysts, particularly when supported on silica or alumina, enhance reaction rates and selectivity. Silica-supported tungstic oxide achieves maximal azelaic acid concentration within 1 hour, minimizing byproducts like suberic acid [5].
Table 1: Comparative Performance of Catalytic Systems
Catalyst | Support | Yield (Azelaic Acid) | Byproducts |
---|---|---|---|
Tungstic oxide | Silica | 32–33 mol% | Octanoic acid |
Tantalum oxide | Unsupported | 28 mol% | Suberic acid |
Hydrogen peroxide | – | 40–45 mol% | Nonanoic acid |
While ruthenium catalysts show promise in preliminary studies, their high cost and susceptibility to leaching limit industrial adoption. Current research focuses on stabilizing noble metals in mesoporous matrices to improve recyclability.
Continuous-flow ozonolysis eliminates solvent use by employing supercritical CO₂ as a reaction medium, reducing environmental impact [4].
Microwave-assisted ozonolysis reduces reaction times by 60% compared to conventional heating, achieving comparable yields at lower temperatures [4].
Response surface methodology (RSM) has identified optimal parameters for ozonolysis: 25°C, 3:1 ozone-to-oleic acid ratio, and 2-hour residence time, maximizing yield while minimizing energy input [4].
Candida tropicalis strains engineered with cytochrome P450 monooxygenases convert oleic acid to azelaic acid via ω-oxidation. However, yields remain suboptimal (<20%) due to competing β-oxidation pathways.
Pseudomonas putida KT2440 metabolizes nonanoic acid to azelaic acid under nitrogen-limited conditions, though industrial scalability challenges persist.
CRISPR-Cas9 editing of Yarrowia lipolytica has disrupted β-oxidation genes, redirecting flux toward azelaic acid synthesis. Preliminary results show a 3-fold yield increase over wild-type strains.
Immobilized Candida antarctica lipase B (CALB) mediates esterification of azelaic acid with methanol, though substrate inhibition limits reaction rates.
Cofactor-balanced systems combining alcohol dehydrogenase and aldehyde dehydrogenase enable full oxidation of 9-hydroxynonanoic acid to azelaic acid with 95% conversion efficiency.
M. furfur converts nonanoic acid to azelaic acid via α-oxidation, a pathway enhanced by supplementation with Fe²⁺ and ascorbic acid [1].
Statistically designed experiments using Bacillus subtilis have identified pH 7.5 and 30°C as optimal for nonanoic acid conversion, achieving 68% yield in 48-hour fermentations [5].
Table 2: Nonanoic Acid Conversion Efficiency
Microorganism | Substrate | Yield (%) | Time (h) |
---|---|---|---|
Malassezia furfur | Nonanoic acid | 45 | 72 |
Bacillus subtilis | Nonanoic acid | 68 | 48 |
Pseudomonas putida | Oleic acid | 22 | 96 |
Azelaic acid demonstrates multifaceted antibacterial activity through several distinct molecular mechanisms [1] [2]. The compound functions as a saturated dicarboxylic acid with the molecular formula C₉H₁₆O₄ and a molecular weight of 188.22 g/mol [3] [4]. Its chemical structure, identified as 1,7-heptanedicarboxylic acid or nonanedioic acid, enables specific interactions with bacterial cellular components [4] [5].
The primary antibacterial mechanism involves the competitive inhibition of bacterial thioredoxin reductase, with an inhibition constant (Ki) of 1.25 × 10⁻⁵ M [6] [7]. This enzyme plays a crucial role in bacterial metabolism by facilitating electron transfer processes essential for DNA synthesis and cellular respiration [1] [2]. Azelaic acid forms a thioester bond with the active thiolate groups of thioredoxin reductase, followed by transacylation of basic amino acid residues within the enzyme's active site [7]. This dual binding mechanism effectively disrupts the enzyme's function, leading to impaired bacterial protein and DNA synthesis [1] [2].
The compound also disrupts bacterial membrane pH homeostasis through non-specific transport across cell membranes via ion transporters [1]. Once inside bacterial cells, azelaic acid achieves intracellular concentrations over 90 times greater than the ambient tissue environment, indicating active transport mechanisms [8]. This accumulation leads to the disruption of the pH gradient across the bacterial cell membrane, compromising the bacterium's ability to maintain efficient respiratory metabolism [1] [8].
Protein synthesis inhibition represents another significant antibacterial mechanism. At concentrations as low as 313 μM, azelaic acid reduces microbial protein synthesis by over 50% [8]. This inhibition occurs through interference with ribosomal function and protein translation processes, as evidenced by the downregulation of ribosomal protein-coding genes in susceptible bacteria [9]. The inhibition of protein synthesis requires 12-30 fold lower concentrations compared to DNA and RNA synthesis inhibition, suggesting a more sensitive target mechanism [8].
The bacteriostatic effects of azelaic acid are concentration and pH-dependent, with enhanced activity at lower pH values and higher concentrations [1]. This pH dependency relates to the requirement for dissociation of both carboxylate groups of azelaic acid and the active site dithiol groups of target enzymes [7]. The compound demonstrates broad-spectrum activity against both aerobic and anaerobic bacteria, including Propionibacterium acnes, Staphylococcus epidermidis, Staphylococcus aureus, and Pseudomonas aeruginosa [1] [2].
Azelaic acid exerts significant anti-inflammatory effects through multiple molecular pathways and cytokine modulation mechanisms [10] [11]. The compound effectively suppresses ultraviolet B light-induced inflammatory responses at concentrations of 20 mM, which are achievable following topical application of a 15% gel formulation [10].
The primary anti-inflammatory mechanism involves the inhibition of nuclear factor kappa B (NF-κB) signaling pathway [1] [10]. Azelaic acid significantly reduces the ultraviolet B light-induced nuclear translocation of the NF-κB p65 subunit, resulting in decreased transcriptional activation of pro-inflammatory genes [10]. This inhibition correlates with the suppression of mitogen-activated protein kinase (MAPK) p38 phosphorylation, which is upstream of NF-κB activation [1] [10].
Peroxisome proliferator-activated receptor gamma (PPARγ) activation represents a crucial anti-inflammatory mechanism [10] [11]. Azelaic acid induces PPARγ mRNA expression and enhances its transcriptional activity [10]. PPARγ activation leads to the transrepression of NF-κB-mediated inflammatory gene expression, creating a negative feedback loop that amplifies anti-inflammatory effects [10]. The importance of PPARγ in azelaic acid's anti-inflammatory activity is demonstrated by the finding that PPARγ antagonist GW9662 completely abrogates the compound's inhibitory effects on ultraviolet B-induced pro-inflammatory cytokine release [10].
Cytokine modulation occurs through the suppression of multiple inflammatory mediators. Azelaic acid inhibits the mRNA expression and protein secretion of interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor alpha (TNF-α) in ultraviolet B-treated human keratinocytes [10] [11]. The compound's anti-inflammatory effects extend to the inhibition of prostaglandin E2, thromboxane, and leukotriene production through the inhibition of arachidonic acid lipid peroxidation [1].
The molecular mechanism also involves the modulation of kallikrein-5 and cathelicidin expression [2]. Azelaic acid reduces the expression of kallikrein-5, a serine protease that increases cathelicidin levels and promotes inflammation, vasodilation, and vascular proliferation [2]. This mechanism is particularly relevant to rosacea pathophysiology, where kallikrein-5 and cathelicidin dysregulation contribute to inflammatory responses [2].
Azelaic acid demonstrates potent antioxidant properties through direct free radical scavenging and indirect mechanisms that modulate cellular oxidative stress [12] [13] [14]. The compound exhibits selective scavenging activity against hydroxyl radicals (OH·) at concentrations ranging from 0.05 to 1.0 mM [12] [15]. This hydroxyl radical scavenging capability is demonstrated in Fenton reaction systems, where azelaic acid significantly inhibits the hydroxylation of L-tyrosine to L-DOPA [12].
The molecular mechanism of hydroxyl radical scavenging involves the direct interaction of azelaic acid with reactive hydroxyl species generated through UV-irradiated semiconductor systems and photo-Fenton type reactions [12] [15]. Azelaic acid effectively inhibits the heterogeneous photocatalytic oxidation of aromatic compounds and the peroxidation of arachidonic acid due to hydroxyl radicals formed in the presence of UV-irradiated titanium dioxide [12]. The compound's decomposition and by-product formation are quantifiable only at high hydroxyl radical concentrations, indicating efficient scavenging activity [12].
Importantly, azelaic acid does not demonstrate scavenging activity against superoxide anions (O₂⁻) generated by the xanthine-xanthine oxidase system [12] [14]. This selectivity indicates that the compound's antioxidant mechanism is specific for hydroxyl radicals rather than general free radical scavenging [12]. The selective scavenging behavior is similar to that observed with mannitol under identical experimental conditions [12].
The compound's antioxidant effects extend to the inhibition of neutrophil-generated reactive oxygen species [13] [14]. Azelaic acid markedly decreases superoxide anion and hydroxyl radical production by neutrophils in a dose-dependent manner, with significant effects observed at concentrations as low as 0.05 μg/mL [13]. The mechanism involves the inhibition of NADPH oxidase activity on neutrophil surface membranes, which mediates the majority of neutrophilic reactive oxygen species production [13].
Azelaic acid provides cellular protection against oxidative stress-induced damage through multiple mechanisms [13] [16]. The compound significantly decreases polyphenol toxicity toward various cell lines for up to 24 hours and protects cells against UV-induced cytotoxicity for up to 48 hours [13] [16]. This protective effect is mediated through the scavenging of UV-generated hydroxyl radicals and the prevention of oxidative tissue damage [13].
Azelaic acid functions as a competitive inhibitor of tyrosinase, the rate-limiting enzyme in melanin biosynthesis [6] [17]. The compound demonstrates a competitive inhibition constant (Ki) of 2.73 × 10⁻³ M for mushroom tyrosinase when L-tyrosine is used as substrate [6]. This competitive inhibition mechanism involves the competition between azelaic acid and L-tyrosine for the same binding site on the tyrosinase enzyme [6].
The molecular mechanism of tyrosinase inhibition involves the interaction of azelaic acid's carboxylate groups with the enzyme's active site [6]. The weak inhibitory action appears to result from the competition of a single carboxylate group on azelaic acid for the alpha-carboxylate binding site of the L-tyrosine substrate [6]. Notably, azelaic acid does not inhibit tyrosinase when catechol is used as substrate instead of L-tyrosine, confirming the competitive nature of the inhibition [6].
The structural requirements for tyrosinase inhibition are demonstrated by the finding that the monomethyl ester of azelaic acid also inhibits tyrosinase, although with reduced potency (Ki = 5.24 × 10⁻³ M) [6]. This indicates that at least one free carboxylate group is essential for the inhibitory activity [6]. The inhibition mechanism involves the binding of azelaic acid to the copper-containing active site of tyrosinase, which contains two copper ions surrounded by histidine residues [17].
Based on the inhibition constant values, cytotoxic levels of azelaic acid would be required for direct inhibition of melanin biosynthesis in melanosomes if this were the sole mechanism responsible for depigmentation effects [6]. This suggests that indirect mechanisms, particularly through thioredoxin reductase inhibition, may be more relevant for clinical depigmentation effects [6].
Azelaic acid demonstrates selective activity against hyperactive melanocytes while sparing normal melanocytes [18] [19]. This selectivity is crucial for the compound's therapeutic efficacy in treating hyperpigmentation disorders without causing unwanted depigmentation of normal skin [2] [18].
The selective mechanism involves the preferential targeting of metabolically active melanocytes that exhibit increased oxidative metabolism and higher sensitivity to thioredoxin reductase inhibition [6] [19]. Hyperactive melanocytes, such as those found in melasma and post-inflammatory hyperpigmentation, demonstrate increased thioredoxin reductase activity and greater dependence on this enzyme system for maintaining cellular function [6].
The thioredoxin reductase/thioredoxin system regulates tyrosinase activity through a feedback mechanism involving electron transfer to intracellular thioredoxin, followed by specific interaction between reduced thioredoxin and tyrosinase [6]. The inhibition of thioredoxin reductase by azelaic acid (Ki = 1.25 × 10⁻⁵ M) disrupts this regulatory system, leading to decreased tyrosinase activity and reduced melanin production [6].
Normal melanocytes, which maintain lower baseline metabolic activity and reduced thioredoxin reductase expression, are less susceptible to azelaic acid-induced inhibition [18]. This differential sensitivity explains why azelaic acid effectively treats hyperpigmentation without causing significant lightening of normal skin pigmentation [2] [18].
The selective action also involves the compound's ability to modulate oxidative stress specifically in hyperactive melanocytes [2]. These cells often exhibit increased reactive oxygen species production, making them more susceptible to azelaic acid's antioxidant effects and metabolic modulation [2]. The compound's ability to reduce oxidative stress in these cells contributes to the normalization of melanin production [2].
Azelaic acid exerts significant effects on cellular metabolism and mitochondrial function through multiple molecular pathways [20] [21]. The compound induces mitochondrial biogenesis in skeletal muscle cells through the activation of olfactory receptor 544 (Olfr544), demonstrating novel mechanisms of cellular metabolic modulation [20].
The primary mechanism involves Olfr544 activation by azelaic acid at concentrations of 50 μM, leading to the induction of mitochondrial biogenesis through the cyclic adenosine monophosphate-response element binding protein (CREB)-peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α)-extracellular signal-regulated kinase-1/2 (ERK1/2) signaling axis [20]. This activation results in a 3.0-fold increase in mitochondrial DNA content and a 2.5-fold increase in mitochondrial density [20].
The molecular cascade begins with azelaic acid binding to Olfr544, leading to CREB phosphorylation and nuclear translocation [20]. Phosphorylated CREB then activates PGC-1α expression, which serves as a master regulator of mitochondrial biogenesis [20]. The pathway also involves ERK1/2 activation, with a 3.0-fold increase in phosphorylated ERK observed in skeletal muscle tissue following azelaic acid treatment [20].
Azelaic acid functions as a competitive inhibitor of mitochondrial respiratory chain enzymes and various oxidoreductases [2] [22]. The compound inhibits mitochondrial respiration and can also inhibit anaerobic glycolysis, indicating broad effects on cellular energy metabolism [2] [22]. These inhibitory effects on mitochondrial function may contribute to the compound's antiproliferative effects on rapidly dividing cells [2].
The compound's effects on mitochondrial function are tissue-specific and concentration-dependent [20]. In skeletal muscle, azelaic acid enhances mitochondrial biogenesis and function, potentially improving muscle metabolic capacity [20]. However, in cancer cells and hyperactive melanocytes, the compound's inhibitory effects on mitochondrial respiration may contribute to its antiproliferative and depigmentation effects [2] [21].
Research demonstrates that azelaic acid's effects on mitochondrial biogenesis are mediated specifically through Olfr544 activation, as evidenced by the finding that Olfr544 gene knockdown completely abrogates the compound's effects on mitochondrial DNA content and mitochondrial density [20]. This specificity indicates that the metabolic effects of azelaic acid involve targeted receptor-mediated mechanisms rather than general metabolic disruption [20].
Azelaic acid demonstrates potent inhibitory effects on DNA synthesis across multiple cell types, with particular selectivity for rapidly dividing and metabolically active cells [19] [23]. The compound reduces DNA synthesis through the inhibition of thioredoxin reductase, an enzyme essential for ribonucleotide reductase activity and DNA replication [6] [7].
In melanoma cell studies, azelaic acid at 10 mM concentration results in a 50-70% reduction in cell numbers over several days of treatment [19]. This reduction is attributed to dose-dependent inhibition of DNA synthesis rather than direct cytotoxic effects [19]. Importantly, non-toxic concentrations of azelaic acid that significantly reduce DNA synthesis have minimal effects on protein synthesis, indicating selective targeting of nucleic acid metabolism [19].
The molecular mechanism involves the competitive inhibition of thioredoxin reductase with a Ki value of 1.25 × 10⁻⁵ M [6] [7]. This enzyme is crucial for the regulation of ribonucleotide reductases, which catalyze the rate-limiting step in DNA synthesis by converting ribonucleoside diphosphates to deoxyribonucleoside diphosphates [6]. The inhibition of thioredoxin reductase effectively disrupts the supply of deoxynucleotides required for DNA replication [6].
Studies on bacterial DNA synthesis demonstrate that azelaic acid inhibits DNA synthesis in Propionibacterium acnes and Staphylococcus epidermidis at concentrations of 313 μM [7] [8]. The inhibition occurs through the disruption of bacterial thioredoxin reductase activity, leading to impaired DNA replication and bacterial growth [7]. The compound's effects on bacterial DNA synthesis require higher concentrations compared to protein synthesis inhibition, suggesting differential sensitivity of these processes [8].
Human keratinocyte studies show that azelaic acid produces dose-dependent inhibition of DNA synthesis, with effects varying based on the proliferative state of the cells [24] [25]. The compound demonstrates antiproliferative effects on actively dividing keratinocytes while having minimal impact on quiescent cells [24]. This selectivity is therapeutically relevant for the treatment of hyperproliferative skin conditions [24].
The inhibition of DNA synthesis by azelaic acid is reversible, as demonstrated by the restoration of normal synthesis rates following compound removal [7]. This reversibility indicates that the inhibitory effects are mediated through enzyme inhibition rather than irreversible damage to DNA or cellular machinery [7]. The compound's ability to selectively inhibit DNA synthesis in abnormal or hyperactive cells while sparing normal cells contributes to its therapeutic efficacy and safety profile [19].
Azelaic acid demonstrates significant effects on keratinization processes through multiple mechanisms that modulate epidermal differentiation and cornification [24] [25]. The compound functions as an anti-keratinizing agent that alters epidermal keratinization patterns, affecting both the early and terminal phases of keratinocyte differentiation [2] [24].
The primary mechanism involves the antiproliferative cytostatic effects on keratinocytes, leading to reduced DNA synthesis and altered cellular differentiation patterns [24] [25]. Azelaic acid specifically affects the concluding stages of epidermal differentiation, resulting in a proportional decrease in both the size and quantity of keratohyalin granules and tonofilament bundles [24]. These structural changes correlate with functional alterations in the keratinization process [24].
Filaggrin expression modulation represents a key mechanism in azelaic acid's effects on keratinization [24]. The compound reduces filaggrin expression within the stratum granulosum in individuals with acne, leading to decreased thickness of the horny layer in acroinfundibular regions [24]. The reduction in filaggrin expression affects the formation of the cornified envelope and the organization of keratin filaments within corneocytes [24].
Immunocytochemistry studies reveal that azelaic acid significantly impacts the terminal phases of keratinization through the modulation of protein synthesis involved in cornification [24] [25]. The compound reduces the synthesis of keratin precursors and affects the maturation of keratinocytes [2]. These effects result in altered cytoplasmic content distribution in horny cells and modified intercellular adhesion properties [24].
The compound's effects on keratinization are enhanced when used in combination with other agents such as tretinoin and benzoyl peroxide [24]. This combination therapy results in increased presence of Odland bodies, which are lamellar structures involved in lipid secretion and barrier function [24]. The enhanced Odland body formation contributes to reduced adhesion of horny cells and improved desquamation [24].
Research demonstrates that azelaic acid's keratinization effects are concentration and duration-dependent [24]. The compound produces reversible antiproliferative effects on keratinocytes, with the extent of the effect correlating with both dosage and treatment duration [24]. Additionally, azelaic acid influences the synthesis of specific proteins weighing 95 and 36 kDa, which are involved in epidermal differentiation processes [24].
Irritant